4-(Butoxymethyl)-3,3-difluoropiperidine
Description
4-(Butoxymethyl)-3,3-difluoropiperidine is a fluorinated piperidine derivative characterized by a butoxymethyl substituent at the 4-position and two fluorine atoms at the 3,3-positions of the piperidine ring. This compound combines the electron-withdrawing effects of fluorine with the lipophilic butoxymethyl group, making it a versatile building block in medicinal chemistry. Fluorination at the 3,3-positions reduces the basicity of the piperidine nitrogen, which can influence interactions with biological targets such as enzymes or receptors .
Properties
CAS No. |
1206540-50-2 |
|---|---|
Molecular Formula |
C10H19F2NO |
Molecular Weight |
207.26 g/mol |
IUPAC Name |
4-(butoxymethyl)-3,3-difluoropiperidine |
InChI |
InChI=1S/C10H19F2NO/c1-2-3-6-14-7-9-4-5-13-8-10(9,11)12/h9,13H,2-8H2,1H3 |
InChI Key |
VAVILXGPTBAXNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1CCNCC1(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethyl)-3,3-difluoropiperidine typically involves the reaction of piperidine derivatives with butoxymethyl and difluoromethyl reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-(Butoxymethyl)-3,3-difluoropiperidine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Butoxymethyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxymethyl or difluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Butoxymethyl)-3,3-difluoropiperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butoxymethyl)-3,3-difluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4,4-Difluoropiperidine Derivatives
- Key Differences : Fluorination at the 4,4-positions (vs. 3,3-) leads to distinct electronic and steric effects. The 4,4-difluoropiperidine scaffold exhibits stronger basicity at the nitrogen due to reduced electron withdrawal compared to 3,3-difluoropiperidine. This difference is critical in biological activity; for example, 4,4-difluoropiperidine derivatives (e.g., compound 7 in ) showed superior growth inhibition (GI50 = 0.69 μM in HL-60 cells) compared to 3,3-difluoropiperidine analogues (GI50 = 16.9 μM) .
- Applications : 4,4-Difluoropiperidines are often preferred in anticancer agents and histamine H3 receptor antagonists (e.g., compound 5e in , hH3Ki = 15 nM) due to their balanced basicity and receptor binding .
3,3-Difluoropyrrolidine Analogues
- Structural Impact : Replacing piperidine with pyrrolidine (a five-membered ring) alters ring strain and conformational flexibility. For instance, 3,3-difluoropyrrolidine (compound 12 in ) showed intermediate activity (GI50 ≈ 8–10 μM), likely due to reduced steric hindrance compared to piperidine derivatives .
- Binding Affinity: In histamine H3 receptor studies, 3,3-difluoropyrrolidine (compound 5d) exhibited a 2-fold improvement in binding affinity compared to piperidinone derivatives but was outperformed by 4,4-difluoropiperidine (4-fold improvement) .
Butoxymethyl vs. Other Alkyl Substituents
- Lipophilicity and Activity : Butoxymethyl derivatives (e.g., compounds 3a, 3f, and 3h in ) demonstrated acetylcholinesterase (AChE) inhibition (IC50 ≈ 1–2 mM) comparable to the standard drug Donepezil. The butoxymethyl group likely enhances lipid solubility, facilitating blood-brain barrier penetration, whereas smaller substituents (e.g., methoxy) may reduce potency .
- Synthetic Flexibility: The butoxymethyl group can be introduced via alkylation reactions, similar to the synthesis of 4-((3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-ylamino)methyl)benzonitrile (), highlighting its adaptability in drug design .
Boc-Protected Derivatives
Mechanism of Action
- Fluorine Effects : The 3,3-difluoro configuration reduces nitrogen basicity, which can attenuate off-target interactions while maintaining hydrogen-bonding capabilities. This is critical in NMDA receptor antagonists (e.g., WO2016/196513) where fluorine placement modulates receptor affinity .
- Butoxymethyl Role : In AChE inhibitors, the butoxymethyl group may occupy hydrophobic pockets in the enzyme’s active site, as seen in menthoxymethyl derivatives (IC50 = 0.983 mM) .
Comparative Pharmacokinetics
- Lipophilicity: The butoxymethyl group increases logP compared to unsubstituted or Boc-protected derivatives, enhancing oral bioavailability. For example, 4-(Boc-amino)-3,3-difluoropiperidine (CAS 1263180-22-8) has a molecular weight of 236.26 g/mol, while the butoxymethyl variant’s larger size may improve tissue distribution .
Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Solubility |
|---|---|---|---|
| 4-(Butoxymethyl)-3,3-difluoropiperidine | ~235–250 (estimated) | ~2.5 | Low (organic solvents) |
| 4,4-Difluoropiperidine HCl | 157.59 | ~1.8 | High (aqueous) |
| Boc-protected derivative | 236.26 | ~1.2 | Moderate |
*Estimated based on substituent contributions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
